Cytidine-13C9
Description
Cytidine-¹³C₉ is a stable isotope-labeled analog of cytidine triphosphate (CTP), where nine carbon atoms are replaced with ¹³C isotopes. This compound is widely used as an internal standard (IS) in quantitative mass spectrometry (MS) to enhance analytical precision in metabolomics, pharmacokinetics, and nucleotide metabolism studies .
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
UHDGCWIWMRVCDJ-VQXVKRFCSA-N |
Isomeric SMILES |
[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13CH]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cytidine-13C9 involves the incorporation of carbon-13 isotopes into the Cytidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose moiety or the cytosine base. One common method involves the use of labeled glucose or other carbohydrate sources to synthesize the labeled ribose, which is then coupled with cytosine to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the fermentation of microorganisms in the presence of labeled substrates, followed by extraction and purification of the labeled Cytidine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Cytidine-13C9 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction of Cytidine can lead to the formation of deoxycytidine.
Substitution: Cytidine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Uridine
Reduction: Deoxycytidine
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
Cytidine-13C9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of Cytidine in biochemical pathways.
Biology: Employed in studies of RNA synthesis and function, as well as in investigations of nucleotide metabolism.
Medicine: Utilized in research on neuropsychiatric disorders, as Cytidine plays a role in neuronal function and neurotransmitter synthesis.
Industry: Applied in the development of pharmaceuticals and diagnostic tools, particularly in the study of nucleoside analogs and their therapeutic potential
Mechanism of Action
Cytidine-13C9 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a role in the synthesis and function of RNA molecules. Cytidine also influences neuronal-glial glutamate cycling, affecting neurotransmitter levels and brain function. The molecular targets of Cytidine include enzymes involved in nucleotide metabolism, such as uridine-cytidine kinase .
Comparison with Similar Compounds
Key Properties
- Empirical Formula : ¹³C₉H₁₄N₃Na₂O₁₄P₃ (disodium salt)
- Molecular Weight : ~551.1 g/mol (varies slightly by salt form)
- Purity : ≥98 atom % ¹³C, ≥95% chemical purity (CP)
- Concentration : Typically supplied as 100 mM solution in 5 mM Tris-HCl buffer .
- Applications :
Comparison with Similar Compounds
Structural and Isotopic Comparisons
The table below compares Cytidine-¹³C₉ with structurally related isotope-labeled nucleotides:
Key Observations :
Isotopic Complexity :
- Cytidine-¹³C₉,¹⁵N₃ contains both ¹³C and ¹⁵N labels, enabling multiplexed MS detection with reduced interference compared to single-label analogs like Cytidine-¹³C₉ .
- Uridine-¹³C₉ lacks nitrogen labels, limiting its utility in studies requiring dual isotopic tracing .
Functional Group Differences :
Analytical Performance
- Sensitivity : Cytidine-¹³C₉,¹⁵N₃ achieves lower detection limits (e.g., 0.1 nM for 15N₄-DAC-TP) due to reduced isotopic overlap, outperforming Cytidine-¹³C₉ in complex matrices .
- Precision: Relative standard deviations (RSD) for Cytidine-¹³C₉-based assays are <5%, comparable to uridine-¹³C₉ but superior to non-labeled analogs .
Commercial Availability and Use Cases
- Cytidine-¹³C₉ : Widely available from Sigma-Aldrich and Omicron Biochemicals; preferred for cost-effective single-isotope MS workflows .
- Cytidine-¹³C₉,¹⁵N₃ : Specialized applications in oncology (e.g., hypomethylating agent quantification) due to higher specificity .
- Uridine-¹³C₉ : Used in RNA synthesis studies but less common in nucleotide metabolism research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
